![molecular formula C11H8Cl2N2O2S B2536184 2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid CAS No. 211102-91-9](/img/structure/B2536184.png)
2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid” is a derivative of diclofenac, which is a well-known non-steroidal anti-inflammatory drug (NSAID). Diclofenac is widely used for the treatment of fever, pain, and inflammation, especially arthritis .
Synthesis Analysis
New diclofenac derivatives containing bioactive moieties, such as triazole, oxadiazole, and thiadiazol, were synthesized. The structures of the new compounds were established based on spectral and elemental analysis .Molecular Structure Analysis
The molecular structure of “2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid” is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
The new synthesized compounds were tested against anti-inflammatory agents and exhibited high activity as expected .Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
The compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Biologically Active Compounds
Indole derivatives, both natural and synthetic, show various biologically vital properties . The compound can be used to create these derivatives, contributing to the development of new biologically active compounds.
Pharmaceutical Residue Removal
The compound, also known as Diclofenac (DFC), is used in the creation of molecularly imprinted polymers (MIPs) for pharmaceutical residue removal . These MIPs are designed to remove DFC, a model for pharmaceutical pollutants, from water samples .
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
DFC is one of the most important examples of NSAIDs . It is widely used to reduce inflammation and as an analgesic in cases of arthritis or acute injury .
Environmental Impact
Due to its extensive use, DFC is found in large quantities in wastewater and is frequently detected in drinking water . The compound’s environmental impact is therefore a significant area of study.
Synthesis of Antifungal and Antibacterial Agents
The compound can be used in the synthesis of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles, which have been screened for their antifungal and antibacterial activities .
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-8-2-1-6(3-9(8)13)14-11-15-7(5-18-11)4-10(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHLKFJUVVQIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=CS2)CC(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

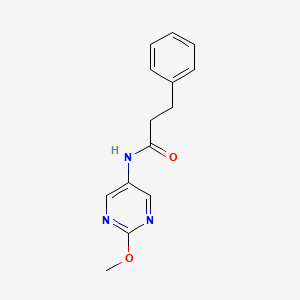
![2,6-dichloro-3-{5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carbonyl}-5-fluoropyridine](/img/structure/B2536103.png)
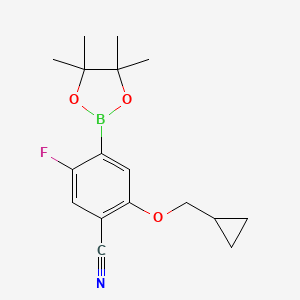


![N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2536109.png)
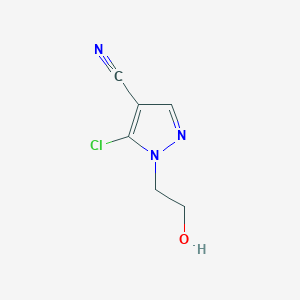
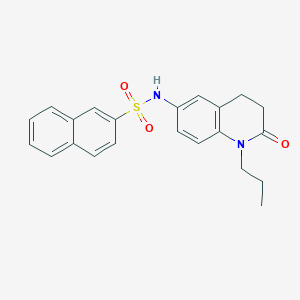
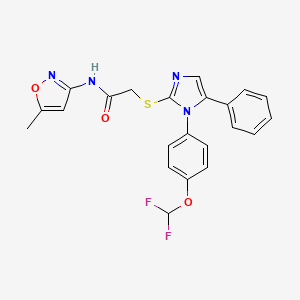

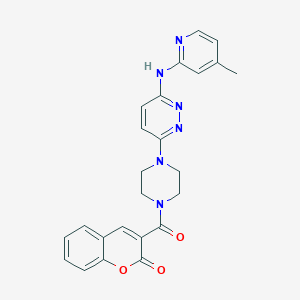
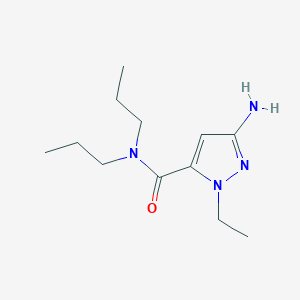
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2536122.png)
